
triethoxy(4-fluorophenyl)silane
Overview
Description
Triethoxy(4-fluorophenyl)silane is an organosilicon compound with the molecular formula C12H19FO3Si. It is characterized by the presence of a silicon atom bonded to three ethoxy groups and a 4-fluorophenyl group. This compound is used in various applications, particularly in materials science and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(4-fluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with tetraethoxysilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable processes, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(4-fluorophenyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds, which are essential in the formation of silicon-based polymers and coatings.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles or under catalytic conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with the addition of acid or base catalysts to accelerate the reaction.
Condensation: Often facilitated by heating or the use of catalysts such as acids, bases, or metal complexes.
Substitution: Requires strong nucleophiles or specific catalysts, such as palladium or nickel complexes, to promote the reaction.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers or networks.
Substitution: Yields various substituted phenylsilane derivatives, depending on the nucleophile used.
Scientific Research Applications
Triethoxy(4-fluorophenyl)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings with enhanced thermal stability and hydrophobic properties.
Organic Synthesis: Acts as a reagent in cross-coupling reactions, enabling the formation of carbon-silicon bonds.
Surface Modification: Employed to modify the surface properties of materials, such as creating hydrophobic surfaces or introducing reactive functional groups for further modification.
Biosensors: Utilized in the development of biosensor surfaces that selectively bind specific biomolecules.
Mechanism of Action
The mechanism of action of triethoxy(4-fluorophenyl)silane primarily involves the reactivity of its ethoxy and fluorophenyl groups. The ethoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The fluorophenyl group can participate in substitution reactions, allowing for the introduction of various functional groups onto the silicon atom. These reactions enable the compound to modify surfaces, form polymers, and participate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethoxy(4-trifluoromethylphenyl)silane: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.
Triethoxy(phenyl)silane: Lacks the fluorine substituent, resulting in different chemical behavior and applications.
Triethoxy(4-chlorophenyl)silane:
Uniqueness
Triethoxy(4-fluorophenyl)silane is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular applications in materials science and organic synthesis.
Properties
IUPAC Name |
triethoxy-(4-fluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMIGQXVKZRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


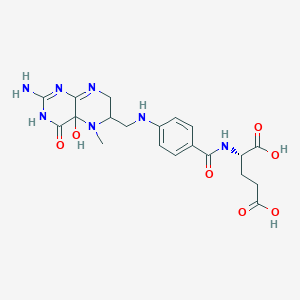
![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)
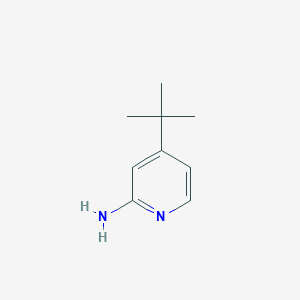


![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)
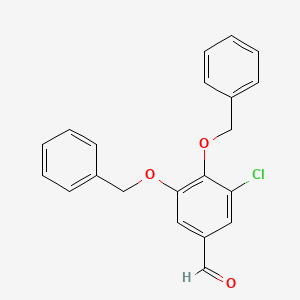
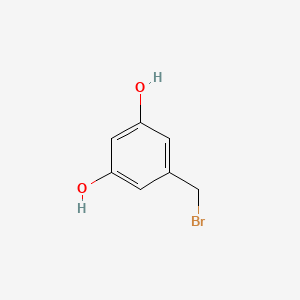
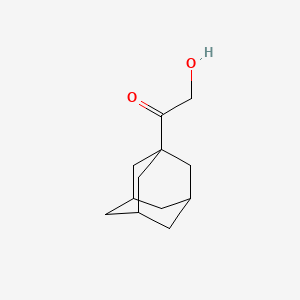

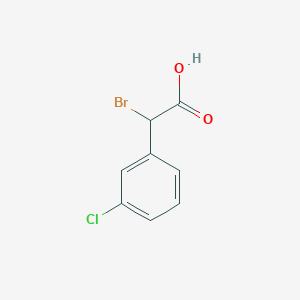
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)


